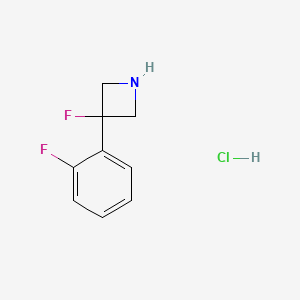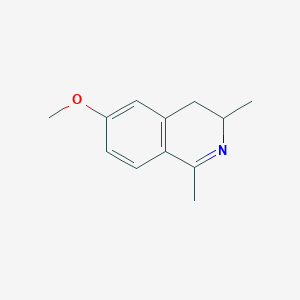
Glyphosat-FMOC
Übersicht
Beschreibung
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an extra bridge carbon . The fluorene moiety is modified with a methoxycarbonyl group, a phosphonomethyl group, and an aminoacetic acid group. These modifications could potentially alter the properties of the fluorene, such as its reactivity, solubility, and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups. The fluorene core would provide a rigid, planar structure, while the methoxycarbonyl, phosphonomethyl, and aminoacetic acid groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. The methoxycarbonyl group could potentially undergo reactions typical of esters, such as hydrolysis or transesterification. The phosphonomethyl group might participate in reactions involving the P-C bond, and the aminoacetic acid group could engage in reactions typical of amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the methoxycarbonyl, phosphonomethyl, and aminoacetic acid groups could potentially increase its polarity and solubility compared to fluorene .Wissenschaftliche Forschungsanwendungen
Herbizidanalyse in Palmöl
Glyphosat-FMOC wird bei der Analyse von Herbiziden in Palmöl verwendet. Glyphosat und Glufosinat sind Breitbandherbizide, die häufig in Palmölplantagen zur Unkrautbekämpfung eingesetzt werden . Die Metaboliten dieser Herbizide haben Auswirkungen auf die Umwelt und die Lebensmittelsicherheit . This compound wird in einer Methode zur Multiresiduanalyse dieser Herbizide und ihrer Metaboliten in Palmölprodukten verwendet .
Einfluss von Metallionen auf die Glyphosatdetektion
This compound wird bei der Untersuchung des Einflusses von Metallionen auf die Glyphosatdetektion verwendet . Diese Studie bietet eine umfassende experimentelle Untersuchung der Wirkung von Metallionen (Al 3+, Ca 2+, Cd 2+, Co 2+, Cu 2+, Fe 2+, Fe 3+, Mg 2+, Mn 2+, Zn 2+) auf die Derivatisierung und GLP-Wiederfindung .
This compound-Derivatisierungsmethode
This compound wird in der this compound-Derivatisierungsmethode verwendet . Glyphosat ist das weltweit am häufigsten verwendete Herbizid und ist für viele Lebensmittel- und Umweltbehörden von vorrangigem Interesse . Diese Anwendungshinweise stellen eine FMOC (Fluorenylmethyloxycarbonylchlorid)-Derivatisierungsmethode vor, die ein Umkehrphasenverfahren verwendet .
Direkte Analyse von Glyphosat, Glufosinat und AMPA in Getränken
This compound wird bei der direkten Analyse von Glyphosat, Glufosinat und AMPA in Getränken verwendet . Beim Abbau in Boden und Wasser erzeugt Glyphosat Aminomethylphosphonsäure (AMPA) als Metabolit . Glyphosat, Glufosinat und AMPA sind alle hochpolare Verbindungen, was die Retention im Umkehrphasenmodus mit HPLC oder LC-MS erschwert . Daher wird bei der Analyse in der Regel eine Derivatisierung mit FMOC verwendet .
Zukünftige Richtungen
The study of fluorene derivatives is an active area of research, with potential applications in areas such as organic electronics, fluorescent materials, and medicinal chemistry . This specific compound could potentially be of interest in these areas, but further studies would be needed to explore its properties and potential applications.
Wirkmechanismus
Target of Action
Glyphosate-FMOC, also known as 2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Mode of Action
Upon application to crops, Glyphosate-FMOC binds to the enzyme EPSPS and inhibits its functions . This results in hindered plant growth . The manufacturing of Glyphosate-FMOC involves mixing it with different formulations to stabilize the active ingredient and enhance its penetration into plant parts .
Biochemical Pathways
The glyphosate degradation in bacteria occurs by two different metabolic pathways which are the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway . The first one involves the action of an oxidoreductase (glyphosate oxidoreductase or GOX) or also a glycine oxidase, yielding AMPA and glyoxylate as degradation products .
Pharmacokinetics
The pharmacokinetics of Glyphosate-FMOC involves several steps. After the herbicide is applied, it is absorbed through foliage, and minimally through roots, and from there translocated to growing points . The Glyphosate-FMOC is then detected and quantified using methods such as liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) after derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) .
Result of Action
The result of Glyphosate-FMOC’s action is the inhibition of plant growth . By binding to and inhibiting the function of the enzyme EPSPS, Glyphosate-FMOC prevents the synthesis of essential aromatic amino acids, leading to hindered plant growth .
Action Environment
The action of Glyphosate-FMOC can be influenced by various environmental factors. For instance, the presence of metal ions in the sample matrix can inhibit the derivatization reaction, affecting the detection and quantification of Glyphosate-FMOC . Furthermore, the temperature can influence the uptake, biotransformation, possible detoxification, and possible excretion or storage of Glyphosate-FMOC in organisms .
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO7P/c20-17(21)9-19(11-27(23,24)25)18(22)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,21)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROATGKXPCGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164367 | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373205-41-4 | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373205-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)
![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
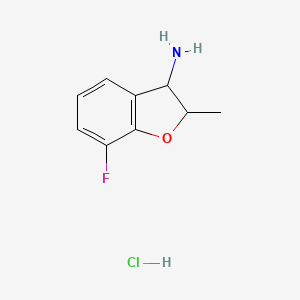
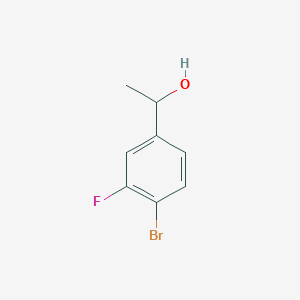
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)
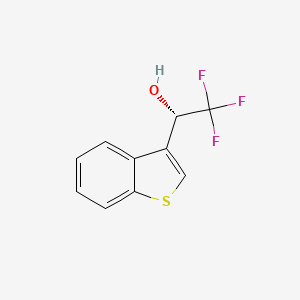
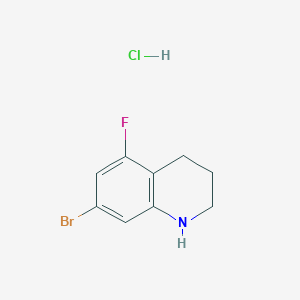
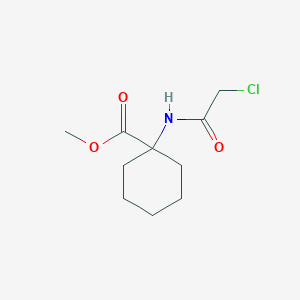
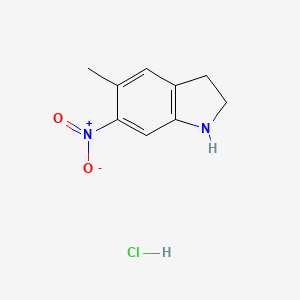
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)
